molecular formula C11H10N4 B043383 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline CAS No. 147293-14-9

2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline

Cat. No.: B043383
CAS No.: 147293-14-9
M. Wt: 198.22 g/mol
InChI Key: XZSISKRWSRRUHV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under appropriate conditions . The reaction typically requires a series of steps including treatment and purification to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar routes as laboratory methods, with optimization for larger scale production. This includes the use of automated reactors and continuous flow processes to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a range of substituted imidazoisoquinolines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline is unique due to its specific structure, which influences its reactivity and biological activity. Its distinct arrangement of nitrogen atoms within the heterocyclic ring system contributes to its specific mutagenic and carcinogenic properties .

Properties

IUPAC Name

3-methylimidazo[4,5-h]isoquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-15-9-3-2-7-4-5-13-6-8(7)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSISKRWSRRUHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(C=C2)C=CN=C3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163648
Record name 3H-Imidazo(4,5-h)isoquinolin-2-amine, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147293-14-9
Record name 3-Methyl-3H-imidazo[4,5-h]isoquinolin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147293-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Imidazo(4,5-h)isoquinolin-2-amine, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147293149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Imidazo(4,5-h)isoquinolin-2-amine, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline
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